A Technical Guide to Methyl Oxazole-4-carboxylate: Properties, Synthesis, and Applications
A Technical Guide to Methyl Oxazole-4-carboxylate: Properties, Synthesis, and Applications
Abstract: The oxazole nucleus is a cornerstone of modern medicinal chemistry, appearing in a multitude of biologically active compounds and FDA-approved therapeutics. Among the vast array of oxazole-based building blocks, methyl oxazole-4-carboxylate stands out as a particularly versatile intermediate. This guide provides an in-depth examination of the chemical properties, synthesis, and reactivity of methyl 1,3-oxazole-4-carboxylate. We will explore its fundamental physicochemical characteristics, detail robust synthetic protocols, and map its key chemical transformations. Furthermore, this document aims to clarify its structural identity in contrast to commonly confused isomers, such as isoxazole derivatives, providing researchers and drug development professionals with a definitive resource for leveraging this powerful scaffold in their work.
Core Physicochemical and Spectroscopic Profile
Methyl oxazole-4-carboxylate is a heterocyclic compound featuring a 1,3-oxazole ring substituted with a methyl ester at the C4 position.[1] Its precise structure dictates its reactivity and utility as a synthetic precursor.
Key Properties
A summary of the essential physicochemical data for methyl 1,3-oxazole-4-carboxylate is presented below. It is critical for researchers to distinguish this compound from its isomers, such as 5-methylisoxazole-4-carboxylic acid (an isomer with a 1,2-oxazole core and a free carboxylic acid), which has a distinct CAS number (42831-50-5) and different properties.[2][3]
| Property | Value | Source |
| IUPAC Name | Methyl 1,3-oxazole-4-carboxylate | Georganics[1] |
| Synonyms | 4-Oxazolecarboxylic acid methyl ester | Georganics[1] |
| CAS Number | 170487-38-4 | Georganics[1] |
| Molecular Formula | C₅H₅NO₃ | Calculated |
| Molecular Weight | 127.10 g/mol | PubChem[3] |
| Appearance | White to off-white crystalline solid | Noble Intermediates[4] |
| Melting Point | 144-149 °C (for the related 5-methylisoxazole-4-carboxylic acid) | Thermo Fisher[5] |
| Solubility | Soluble in methanol, DMSO (Slightly) | ChemicalBook[6], Noble Intermediates[4] |
Spectroscopic Signature
For unambiguous identification, the following spectroscopic characteristics are expected:
-
¹H NMR: The spectrum should feature a singlet for the oxazole proton at C5 (typically δ 8.0-8.5 ppm), a singlet for the oxazole proton at C2 (δ ~8.0 ppm), and a singlet for the methyl ester protons (-OCH₃) around δ 3.8-4.0 ppm.
-
¹³C NMR: Key resonances include the carbonyl carbon of the ester (δ ~160-165 ppm), the oxazole ring carbons (C2, C4, C5, typically in the δ 120-160 ppm range), and the methyl ester carbon (δ ~52 ppm).
-
Infrared (IR) Spectroscopy: Expect strong characteristic absorption bands for the C=O stretch of the ester at ~1720 cm⁻¹, along with C=N and C-O-C stretching vibrations from the oxazole ring.[7]
-
Mass Spectrometry (MS): The molecular ion peak (M+) would be observed at m/z = 127, with fragmentation patterns corresponding to the loss of the methoxy group (-OCH₃) or the entire ester functionality.
Synthesis Methodologies: A Protocol-Driven Approach
The synthesis of substituted oxazoles is a well-established field, with methods often relying on the condensation and cyclization of precursors containing the requisite C-C-O-C-N backbone. A prevalent and robust method for synthesizing methyl oxazole-4-carboxylates involves the reaction of an isocyanoacetate with an acylating agent.
Synthesis via Isocyanoacetate Acylation
This pathway is highly effective for generating 4-carboxylate oxazoles with various substituents at the C5 position. The following protocol is adapted from a known procedure for a substituted analog, demonstrating the core causality of the experimental choices.[8]
Experimental Protocol: Synthesis of Methyl 5-Methyl-1,3-oxazole-4-carboxylate
-
Rationale: This procedure utilizes the nucleophilic character of the α-carbon of methyl isocyanoacetate, which attacks an acylating agent (acetic anhydride). The subsequent cyclization is promoted by a strong, non-nucleophilic base (DBU) to form the stable oxazole ring.
-
Step 1: Reagent Preparation
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, combine methyl isocyanoacetate (10.0 g) and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 15.1 g).
-
Add anhydrous tetrahydrofuran (THF, 133 mL) to dissolve the reagents.
-
Cool the stirred mixture to 0°C using an ice bath. Causality: Cooling controls the initial exothermic reaction and prevents side product formation.
-
-
Step 2: Acylation Reaction
-
In a separate flask, prepare a solution of acetic anhydride (10.2 g) in anhydrous THF (33 mL).
-
Add this solution dropwise to the cooled isocyanoacetate mixture over a period of 15 minutes. Causality: Dropwise addition maintains temperature control and ensures a homogenous reaction.
-
Once the addition is complete, remove the ice bath and allow the mixture to stir overnight at room temperature to ensure the reaction proceeds to completion.
-
-
Step 3: Work-up and Isolation
-
Remove the THF solvent under reduced pressure using a rotary evaporator.
-
To the resulting residue, add ethyl acetate (250 mL) and wash the organic layer with water to remove DBU salts and other water-soluble impurities.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent in vacuo.
-
-
Step 4: Purification
-
Purify the crude residue via column chromatography on silica gel.
-
Elute with a 1:1 (v/v) mixture of ethyl acetate and hexanes. Causality: This solvent system provides optimal separation of the desired product from starting materials and byproducts.
-
Combine the fractions containing the pure product (as determined by TLC) and remove the eluent under reduced pressure to yield methyl 5-methyl-4-oxazolecarboxylate as a white solid.[8]
-
Synthesis Workflow Diagram
The diagram below illustrates the general synthetic pathway for producing substituted methyl oxazole-4-carboxylates.
Caption: General synthesis of methyl 5-substituted-oxazole-4-carboxylates.
Chemical Reactivity and Synthetic Utility
Methyl oxazole-4-carboxylate is a stable yet reactive molecule, offering two primary sites for chemical modification: the ester group and the oxazole ring itself.
Reactions at the Ester Group
The methyl ester is readily transformed into other functional groups, making it a gateway to a diverse library of derivatives.
-
Hydrolysis (Saponification): Treatment with a strong acid or base cleaves the ester to yield the parent oxazole-4-carboxylic acid . This is a foundational step for many subsequent reactions, such as amide couplings. A typical procedure involves heating the ester with an aqueous acid like sulfuric acid, followed by cooling to crystallize the carboxylic acid product.[6]
-
Amidation: The ester can react with a primary or secondary amine, often with heating or catalytic activation, to form the corresponding amide. This transformation is fundamental in drug development for modifying solubility, cell permeability, and target binding affinity.
-
Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to the corresponding primary alcohol, (oxazol-4-yl)methanol.
Reactivity of the Oxazole Ring
The oxazole ring is an electron-rich aromatic system, but its reactivity is modulated by the electron-withdrawing carboxylate group. It is generally stable to many reaction conditions but can undergo specific transformations. Ring-opening can occur under harsh hydrolytic conditions (prolonged heating in strong acid or base).[9]
Key Transformations Diagram
Caption: Key chemical transformations of the methyl oxazole-4-carboxylate scaffold.
Applications in Research and Drug Development
The oxazole motif is a "privileged scaffold," meaning it frequently appears in biologically active molecules. Its value lies in its ability to act as a stable, planar bioisostere for ester and amide groups, engage in hydrogen bonding via its nitrogen atom, and correctly orient substituents for optimal target interaction.
While specific drugs containing the exact methyl oxazole-4-carboxylate structure are less common, the derived oxazole-4-carboxamide core is prevalent. For instance, the related isoxazole scaffold is central to the anti-inflammatory drug Leflunomide , highlighting the therapeutic potential of this class of heterocycles.[10][11]
In a research context, methyl oxazole-4-carboxylate serves as an invaluable starting material for:
-
Fragment-Based Drug Discovery: Building libraries of small molecule fragments for screening against biological targets.
-
Peptidomimetics: The derived carboxylic acid can be incorporated into peptide chains as an unnatural amino acid, imparting unique conformational constraints.[10]
-
Agrochemicals: The related isoxazole carboxylates have shown herbicidal activity.[6]
Safety, Handling, and Storage
As with any laboratory chemical, proper handling of methyl oxazole-4-carboxylate and its derivatives is paramount. The following guidelines are based on available safety data for structurally related compounds.[12][13]
| Hazard Category | Precautionary Measures |
| Contact Hazard | Causes skin and serious eye irritation.[12][13] |
| Inhalation Hazard | May cause respiratory irritation.[12] |
| Personal Protective Equipment (PPE) | Wear protective gloves, safety goggles with side-shields, and a lab coat. Use in a well-ventilated area or chemical fume hood.[12] |
| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[13] |
| First Aid (Skin) | Wash with plenty of soap and water. If irritation occurs, seek medical advice.[12] |
| Storage | Keep containers tightly closed in a dry, cool, and well-ventilated place.[5] |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[12] |
Conclusion
Methyl oxazole-4-carboxylate is a high-value chemical intermediate characterized by its stable heterocyclic core and synthetically versatile ester functionality. Its established synthesis and predictable reactivity make it an essential tool for chemists in both academic research and industrial drug development. By understanding its properties and mastering its transformations, scientists can unlock its full potential to construct novel and complex molecules with significant biological and therapeutic promise.
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